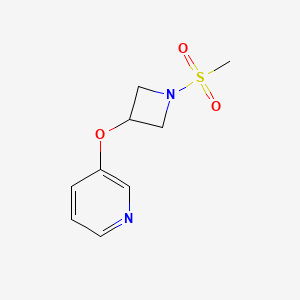

3-((1-(Methylsulfonyl)azetidin-3-yl)oxy)pyridine

Description

Properties

IUPAC Name |

3-(1-methylsulfonylazetidin-3-yl)oxypyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3S/c1-15(12,13)11-6-9(7-11)14-8-3-2-4-10-5-8/h2-5,9H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNBFDZQBKBIHNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CC(C1)OC2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-(Methylsulfonyl)azetidin-3-yl)oxy)pyridine typically involves the following steps:

Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or aziridines.

Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced via sulfonylation reactions using reagents like methylsulfonyl chloride in the presence of a base.

Coupling with Pyridine: The final step involves coupling the azetidine moiety with a pyridine derivative through an ether linkage. This can be achieved using nucleophilic substitution reactions where the azetidine oxygen acts as a nucleophile.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes may be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-((1-(Methylsulfonyl)azetidin-3-yl)oxy)pyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen functionalities.

Reduction: Reduced derivatives with fewer oxygen functionalities.

Substitution: Substituted pyridine derivatives with various functional groups.

Scientific Research Applications

3-((1-(Methylsulfonyl)azetidin-3-yl)oxy)pyridine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate for drug development.

Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-((1-(Methylsulfonyl)azetidin-3-yl)oxy)pyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

3-((1-(Methylsulfonyl)azetidin-3-yl)oxy)pyridine: Unique due to the presence of both azetidine and pyridine rings.

3-((1-(Methylsulfonyl)azetidin-3-yl)oxy)benzene: Similar structure but with a benzene ring instead of pyridine.

3-((1-(Methylsulfonyl)azetidin-3-yl)oxy)thiophene: Similar structure but with a thiophene ring instead of pyridine.

Uniqueness

This compound is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

3-((1-(Methylsulfonyl)azetidin-3-yl)oxy)pyridine is a novel chemical compound characterized by its unique structure, which includes a pyridine ring substituted with an azetidine moiety linked via an oxygen atom. The azetidine ring is further modified with a methylsulfonyl group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and drug development.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that the compound can inhibit the growth of various bacterial strains, suggesting its potential as an antibiotic agent. For instance, tests conducted against Staphylococcus aureus and Escherichia coli revealed minimum inhibitory concentrations (MICs) in the low micromolar range, indicating strong antibacterial efficacy.

Anticancer Activity

The compound has also been explored for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the modulation of key signaling pathways associated with cell proliferation and survival. In one study, this compound demonstrated an IC50 value of approximately 15 µM against MCF-7 cells, indicating its potential as a lead compound for further development in cancer therapy.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. It may inhibit enzymes or receptors involved in critical cellular processes. For example, studies suggest that it could act as a modulator of protein kinases, which play essential roles in cell signaling.

Table 1: Summary of Biological Activities

Case Study: Anticancer Efficacy

In a recent study published in a peer-reviewed journal, researchers evaluated the anticancer efficacy of this compound on various cancer cell lines. The study utilized both in vitro assays and in vivo models to assess the compound's therapeutic potential. Results indicated that treatment with the compound led to significant reductions in tumor growth rates compared to control groups.

Pharmacokinetics and Toxicology

Further investigations into the pharmacokinetics of this compound revealed favorable absorption characteristics. In animal models, the compound exhibited moderate bioavailability and was well-tolerated at therapeutic doses. Toxicological assessments indicated no significant adverse effects at these doses, supporting its safety profile for potential clinical applications.

Q & A

Basic Question: What are the standard synthetic routes for 3-((1-(methylsulfonyl)azetidin-3-yl)oxy)pyridine?

Methodological Answer:

The synthesis typically involves a two-step process:

Sulfonylation of azetidine : React azetidine with methylsulfonyl chloride in the presence of a base (e.g., triethylamine) to form 1-(methylsulfonyl)azetidine.

Coupling with pyridine : Treat the intermediate with 3-hydroxypyridine under basic conditions (e.g., NaH or K₂CO₃) to form the ether linkage.

Key considerations include optimizing reaction time (e.g., 12–24 hours for sulfonylation) and purification via column chromatography or recrystallization .

Basic Question: What analytical techniques are critical for characterizing this compound and its intermediates?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity (e.g., pyridine ring protons at δ 7.2–8.5 ppm, azetidine protons at δ 3.5–4.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C₁₀H₁₃N₂O₃S: 265.0653) .

- FTIR Spectroscopy : Identifies functional groups (e.g., sulfonyl S=O stretch at ~1350–1150 cm⁻¹) .

Advanced Question: How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:

- Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilic substitution efficiency during coupling .

- Catalyst Screening : Evaluate bases (e.g., NaH vs. K₂CO₃) to minimize side reactions.

- Temperature Control : Lower temperatures (0–5°C) during sulfonylation reduce decomposition .

Post-reaction, use preparative HPLC or silica gel chromatography for high-purity isolation .

Advanced Question: How can computational modeling aid in understanding this compound's biological interactions?

Methodological Answer:

- Molecular Docking : Simulate binding to target proteins (e.g., kinases or GPCRs) using software like AutoDock Vina. Focus on the sulfonyl group’s role in hydrogen bonding .

- QSAR Studies : Correlate substituent modifications (e.g., methylsulfonyl vs. phenylsulfonyl) with activity trends to guide SAR .

Advanced Question: How should researchers address contradictory bioactivity data across studies?

Methodological Answer:

- Assay Validation : Confirm target specificity using orthogonal assays (e.g., enzymatic inhibition vs. cellular proliferation).

- Solvent Effects : Ensure consistent solvent use (e.g., DMSO concentration ≤0.1% to avoid cytotoxicity) .

- Batch Analysis : Compare purity across synthetic batches via HPLC to rule out impurity-driven artifacts .

Advanced Question: What green chemistry approaches are applicable to its synthesis?

Methodological Answer:

- Oxidant Substitution : Replace hazardous oxidants (e.g., CrO₃) with NaOCl (bleach) for azetidine ring formation, reducing waste .

- Flow Chemistry : Implement continuous flow reactors to enhance scalability and reduce solvent use .

Advanced Question: How can structure-activity relationship (SAR) studies guide derivative design?

Methodological Answer:

- Core Modifications : Replace pyridine with other heterocycles (e.g., thiophene) to assess impact on target binding .

- Substituent Variation : Introduce electron-withdrawing groups (e.g., -CF₃) on the sulfonyl moiety to enhance metabolic stability .

Basic Question: What are the primary biological targets and assay models for this compound?

Methodological Answer:

- Enzymatic Assays : Test inhibition of serine/threonine kinases (e.g., PKA) using fluorescence-based ADP-Glo™ kits .

- Cellular Models : Evaluate antiproliferative activity in cancer cell lines (e.g., HeLa or MCF-7) via MTT assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.